4-(4-Methylcyclohexyl)oxybutanoic acid

Organic synthesis Medicinal chemistry Building block

4-(4-Methylcyclohexyl)oxybutanoic acid (CAS 1016695-87-6) is a saturated alicyclic ether-carboxylic acid with the molecular formula C₁₁H₂₀O₃ and a molecular weight of 200.27 g/mol. The compound is supplied as a mixture of diastereomers and is structurally characterized by a 4-methylcyclohexyl group linked via an ether oxygen to a butanoic acid chain.

Molecular Formula C11H20O3
Molecular Weight 200.278
CAS No. 1016695-87-6
Cat. No. B2905988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylcyclohexyl)oxybutanoic acid
CAS1016695-87-6
Molecular FormulaC11H20O3
Molecular Weight200.278
Structural Identifiers
SMILESCC1CCC(CC1)OCCCC(=O)O
InChIInChI=1S/C11H20O3/c1-9-4-6-10(7-5-9)14-8-2-3-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)
InChIKeyBYCOZERDGLJZIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methylcyclohexyl)oxybutanoic Acid (CAS 1016695-87-6): Structural and Physicochemical Profile for Procurement Assessment


4-(4-Methylcyclohexyl)oxybutanoic acid (CAS 1016695-87-6) is a saturated alicyclic ether-carboxylic acid with the molecular formula C₁₁H₂₀O₃ and a molecular weight of 200.27 g/mol . The compound is supplied as a mixture of diastereomers and is structurally characterized by a 4-methylcyclohexyl group linked via an ether oxygen to a butanoic acid chain. This ether-linked architecture distinguishes it from ketone-containing analogs such as 4-(trans-4-methylcyclohexyl)-4-oxobutyric acid (JTT-608) [1] and ester derivatives like 4-methylcyclohexyl butyrate . The compound is available from research chemical suppliers at purities ranging from 95% to 98% , positioning it as a specialty building block for organic synthesis and medicinal chemistry applications where the ether functionality offers distinct reactivity and stability advantages compared to ketone or ester counterparts.

Why Generic Substitution of 4-(4-Methylcyclohexyl)oxybutanoic Acid (CAS 1016695-87-6) with Closely Related Analogs is Not Advisable


Generic substitution of 4-(4-methylcyclohexyl)oxybutanoic acid with structurally similar compounds is not scientifically justifiable due to fundamental differences in chemical functionality, stereochemical complexity, and documented structure-activity relationships. The target compound contains an ether linkage (C–O–C) connecting the 4-methylcyclohexyl moiety to the butanoic acid chain, whereas the most closely related bioactive analog, JTT-608, features a ketone (C=O) at the corresponding position [1]. SAR studies on the 4-oxobutyric acid series demonstrate that even minor modifications to the cyclohexyl substitution pattern dramatically alter biological activity—introduction of a methyl group at the 1-, 2-, or 3-position reduces or abolishes antihyperglycemic activity, and replacing the trans-4-methyl group with ethyl or propyl completely eliminates activity [2]. Furthermore, the target compound is supplied as a mixture of diastereomers , whereas JTT-608 is a stereochemically defined trans isomer whose activity is highly stereospecific [2]. These functional group and stereochemical distinctions preclude any assumption of interchangeable performance in synthetic, pharmacological, or material science applications. The quantitative evidence below substantiates why procurement decisions must be compound-specific rather than class-generic.

Quantitative Comparative Evidence for 4-(4-Methylcyclohexyl)oxybutanoic Acid (CAS 1016695-87-6) Versus Structural Analogs


Functional Group Differentiation: Ether vs. Ketone Linkage and Implications for Synthetic Utility

4-(4-Methylcyclohexyl)oxybutanoic acid contains an ether linkage (C–O–C) connecting the cyclohexyl and butanoic acid moieties, whereas the closest structurally characterized analog, 4-(trans-4-methylcyclohexyl)-4-oxobutyric acid (JTT-608), contains a ketone (C=O) at the corresponding position [1]. The ether functionality imparts distinct chemical reactivity: ethers are generally more stable toward nucleophilic attack and reduction compared to ketones, and they undergo different cleavage and oxidation pathways . This functional group distinction is critical for multi-step synthetic sequences where the ketone of JTT-608 would be susceptible to unwanted side reactions (e.g., reduction, Grignard addition, or enolate formation) that the ether of the target compound resists.

Organic synthesis Medicinal chemistry Building block

Stereochemical Complexity: Diastereomeric Mixture vs. Defined Stereoisomer

The target compound is commercially supplied as a mixture of diastereomers , whereas the pharmacologically optimized analog JTT-608 is a stereochemically defined trans isomer [1]. SAR studies on the 4-oxobutyric acid series demonstrate that stereochemistry at the 4-position of the cyclohexyl ring critically determines biological activity: the trans-4-methylcyclohexyl compound (JTT-608) exhibited antihyperglycemic activity from an oral dose of 3 mg/kg, while the cis isomer showed only residual activity attributable to partial in vivo isomerization to the trans form under physiological conditions [2]. Introduction of a methyl group at the 1-, 2-, or 3-position of the cyclohexyl ring decreased or extinguished activity entirely [2].

Stereochemistry Pharmacology Analytical chemistry

Commercial Availability and Pricing: Comparative Procurement Metrics

4-(4-Methylcyclohexyl)oxybutanoic acid is available from multiple research chemical suppliers at defined purities and price points. The target compound is offered at 95% purity (Sigma-Aldrich/Enamine) and 98% purity (Leyan) with pricing approximately €178 for 50 mg and €666 for 500 mg from one vendor . In contrast, the ketone analog 4-cyclohexyl-4-oxobutyric acid is priced at approximately $3,625 for 5 g from AKSci , translating to ~$36 per 50 mg—significantly lower than the target compound's ~€178 per 50 mg. This price differential reflects the additional synthetic steps required to install the ether linkage versus the ketone, as well as differences in commercial demand and production scale.

Procurement Supply chain Cost analysis

Structure-Activity Relationship (SAR) Precedent: Alkyl Substitution on the Cyclohexyl Ring Critically Modulates Biological Activity

Although direct biological activity data for 4-(4-methylcyclohexyl)oxybutanoic acid are not available in the public literature, extensive SAR data from the closely related 4-oxobutyric acid series provide a quantitative framework for understanding how structural modifications—including the nature of the cyclohexyl substitution—profoundly affect pharmacological activity. In the 4-oxobutyric acid series, the unsubstituted 4-cyclohexyl-4-oxobutyric acid (compound 1) demonstrated antihyperglycemic activity [1]. Introduction of a trans-4-methyl group (compound 7, JTT-608) enhanced activity, with efficacy observed from an oral dose of 3 mg/kg in glucose-loaded rats [2]. In contrast, introduction of a methyl group at the 1-, 2-, or 3-position of the cyclohexyl ring (compounds 4, 5, and 6) decreased or extinguished activity [2]. Replacement of the trans-4-methyl group with ethyl (compound 10) or n-propyl (compound 11) completely abolished activity [2]. These data demonstrate that even minor alterations to the cyclohexyl substitution pattern—position, stereochemistry, and alkyl size—can eliminate biological activity, underscoring that the target compound's specific 4-methylcyclohexyl ether structure cannot be assumed to share the pharmacological profile of any analog without direct empirical evaluation.

Medicinal chemistry SAR Drug discovery

Recommended Application Scenarios for 4-(4-Methylcyclohexyl)oxybutanoic Acid (CAS 1016695-87-6) Based on Comparative Evidence


Synthesis of Ether-Containing Pharmacophore Libraries Requiring Orthogonal Functional Group Compatibility

The ether linkage of 4-(4-methylcyclohexyl)oxybutanoic acid provides a chemically distinct handle that is stable toward nucleophiles and mild reducing agents, unlike the ketone moiety of JTT-608 [1]. This makes the compound particularly suitable as a building block in multi-step synthetic sequences where orthogonal protection strategies are required. The carboxylic acid functionality can be selectively activated (e.g., via amide coupling or esterification) while the ether remains intact, enabling the construction of complex molecular architectures without interference from competing ketone reactivity. The diastereomeric mixture nature may be advantageous for generating stereochemically diverse compound libraries for initial screening campaigns, where a mixture can provide broader coverage of chemical space before committing to stereochemically pure synthesis.

Comparative SAR Studies to Elucidate the Pharmacological Impact of Ether vs. Ketone Linkers

Given the well-characterized SAR of the 4-oxobutyric acid series, where the trans-4-methylcyclohexyl ketone (JTT-608) exhibits antihyperglycemic activity from 3 mg/kg oral dosing [2], 4-(4-methylcyclohexyl)oxybutanoic acid serves as an ideal comparator compound to investigate the pharmacological consequences of replacing the ketone linker with an ether. Such head-to-head studies would address whether the ether-linked analog retains any glucose-lowering activity, or whether the ketone is essential for target engagement. The commercial availability of the compound at defined purity supports its use in rigorous comparative pharmacological assays.

Material Science Applications Leveraging Ether Stability and Carboxylic Acid Functionality

The combination of an ether linkage (offering chemical stability) and a terminal carboxylic acid (enabling covalent attachment to surfaces, polymers, or nanoparticles) positions 4-(4-methylcyclohexyl)oxybutanoic acid as a candidate for surface functionalization and polymer modification studies. The ether's resistance to hydrolysis under mild aqueous conditions contrasts with the hydrolytic lability of ester-based analogs such as 4-methylcyclohexyl butyrate , providing greater stability in applications requiring exposure to moisture or aqueous environments. The diastereomeric mixture may influence packing and self-assembly properties, offering a tunable parameter for materials design.

Analytical Method Development and Reference Standard Procurement

The defined purity grades available for 4-(4-methylcyclohexyl)oxybutanoic acid—95% from Sigma-Aldrich/Enamine and 98% from Leyan —support its use as a reference standard in analytical method development, particularly for HPLC, GC-MS, or NMR quantification of related ether-carboxylic acid compounds. The compound's distinct retention characteristics relative to ketone and ester analogs can be exploited to develop separation methods for complex mixtures. The higher procurement cost relative to 4-cyclohexyl-4-oxobutyric acid is justified in scenarios where the ether functionality is analytically necessary for accurate identification or quantification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Methylcyclohexyl)oxybutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.